6-Benzylamino-7-deazapurine

Kinase Inhibitors Medicinal Chemistry Structure-Activity Relationship (SAR)

6-Benzylamino-7-deazapurine (CAS 60972-04-5), also known as N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a versatile synthetic intermediate in medicinal chemistry, primarily serving as a key building block for nucleoside analogs and kinase inhibitors. Its structure, a 7-deazapurine core with a benzylamino group at the 6-position, is foundational to compounds that have demonstrated substantial advantages over analogous purine-based scaffolds in terms of potency, selectivity, and pharmacokinetics.

Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
CAS No. 60972-04-5
Cat. No. B015797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzylamino-7-deazapurine
CAS60972-04-5
Synonyms4-Benzylamino-1H-pyrrolo[2,3-d]pyrimidine, 4-Benzylaminopyrrolo[2,3-d]pyrimidine;  N-(Phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine; 
Molecular FormulaC13H12N4
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC=NC3=C2C=CN3
InChIInChI=1S/C13H12N4/c1-2-4-10(5-3-1)8-15-13-11-6-7-14-12(11)16-9-17-13/h1-7,9H,8H2,(H2,14,15,16,17)
InChIKeyXQTDTJWTCBSTMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzylamino-7-deazapurine (CAS 60972-04-5) Sourcing & Scientific Profile


6-Benzylamino-7-deazapurine (CAS 60972-04-5), also known as N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a versatile synthetic intermediate in medicinal chemistry, primarily serving as a key building block for nucleoside analogs and kinase inhibitors. Its structure, a 7-deazapurine core with a benzylamino group at the 6-position, is foundational to compounds that have demonstrated substantial advantages over analogous purine-based scaffolds in terms of potency, selectivity, and pharmacokinetics [1]. The compound's properties, such as a melting point of 205-207°C and slight solubility in DMSO and methanol, define its handling and formulation parameters .

Use Building block for kinase inhibitor and nucleoside analog synthesis
Scaffold Enables scaffold-hopping from purine to 7-deazapurine core
Handling Characterized melting point and solubility profile for synthesis planning

Critical Role of the 7-Deazapurine Scaffold in 6-Benzylamino-7-deazapurine Performance


A generic purine analog cannot simply replace 6-Benzylamino-7-deazapurine in a research or development program because its defining 7-deazapurine core is a superior template that drives major improvements in drug-like properties. The substitution of the N7 nitrogen atom with a carbon atom is not merely an isosteric replacement; it fundamentally alters electronic distribution, hydrogen bonding, and metabolic susceptibility [1]. Studies directly comparing optimized 7-deazapurines against their purine counterparts have demonstrated improvements exceeding 1000-fold in biochemical potency, a 10-fold increase in kinase selectivity, and a >10-fold increase in oral exposure (poDNAUC) [1]. A benzylamino-substituted purine scaffold lacks these inherent advantages and would be expected to exhibit significantly poorer target engagement and inferior ADME profiles.

Attribute
7-Deazapurine Scaffold
Purine Scaffold
Core structure
N7 carbon substitution
N7 nitrogen atom
Electronic & H-bonding
Altered distribution
Standard purine interactions
Reported scaffold outcome*
Class-level improvements in potency, selectivity, and oral exposure
May not replicate these improvements

*Data derived from optimized analogs; not a direct property of this intermediate. Direct substitution is not supported and requires independent validation.

Quantitative Differentiation: 6-Benzylamino-7-deazapurine vs. Purine Analogs


Superior Kinase Inhibitor Potency: >1000-fold Improvement Over Purine Scaffolds

The 7-deazapurine heterocycle, which is the core of 6-Benzylamino-7-deazapurine, was identified as a superior template compared to a standard purine scaffold. In a study by Lawhorn et al., elaboration of this 7-deazapurine core led to compounds with substantial improvements in biochemical potency against the target kinase TNNI3K. While this data is derived from elaborated analogs, it quantifies the scaffold advantage that is fundamental to the compound's value as a building block [1].

Potency improvement
Class-level
>1000-fold IC50 improvement over purine analogs
Reported scaffold advantage from optimized 7-deazapurine series; not a direct property of the parent intermediate.
Requires validation with elaborated compounds
Kinase Inhibitors Medicinal Chemistry Structure-Activity Relationship (SAR)

Enhanced Kinase Selectivity: 10-fold Improvement Over Purine Analogs

Beyond potency, the 7-deazapurine scaffold confers a significant advantage in kinase selectivity, a critical factor for minimizing off-target toxicity. In a direct comparison of optimized series, compounds built on the 7-deazapurine template exhibited a 10-fold improvement in general kinase selectivity compared to their purine-based analogs [1].

Selectivity gain
Class-level
10-fold kinase selectivity improvement
General kinase selectivity advantage reported for optimized 7-deazapurine derivatives.
Off-target kinase profiling required for final compounds
Kinase Selectivity Off-Target Effects Drug Discovery

Improved Pharmacokinetics: >10-fold Increase in Oral Bioavailability vs. Purines

The 7-deazapurine scaffold not only improves potency and selectivity but also significantly enhances pharmacokinetic (PK) properties. The same study by Lawhorn et al. reported that optimized compounds based on the 7-deazapurine template demonstrated a >10-fold increase in oral exposure, as measured by the area under the curve (poDNAUC), compared to purine-based analogs [1].

Oral exposure increase
Class-level
>10-fold oral exposure (poDNAUC) increase
Scaffold-related oral exposure benefit in rodent PK models for optimized analogs.
ADME profile must be confirmed per candidate molecule
Pharmacokinetics ADME Oral Bioavailability

Optimal Applications for 6-Benzylamino-7-deazapurine (CAS 60972-04-5) in R&D


Scaffold-Hopping in Kinase Inhibitor Design

This compound is an ideal starting material for medicinal chemists seeking to 'hop' from a purine-based scaffold to a superior 7-deazapurine core. The evidence shows this substitution can lead to dramatic improvements in potency (>1000-fold), selectivity (10-fold), and oral bioavailability (>10-fold) [1]. Its procurement is justified for any program aiming to generate novel kinase inhibitors with enhanced drug-like properties.

Synthesis of Nucleoside Analogs with Reduced Metabolic Lability

The 7-deazapurine core is a privileged scaffold for designing nucleoside analogs [1]. Replacing the N7 atom with carbon enhances metabolic stability by preventing certain enzymatic degradation pathways. This compound serves as a direct precursor for synthesizing such analogs, which are widely explored as antiviral and anticancer agents.

Building Block for Focused Chemical Libraries

Given the well-documented scaffold advantages, 6-Benzylamino-7-deazapurine is a high-value building block for constructing focused chemical libraries aimed at probing kinase targets or investigating nucleoside biology. Its procurement enables the rapid exploration of chemical space around a core with proven potential for superior performance.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold-hopping
7-Deazapurine core building block
Target-specific potency and selectivity screening
Nucleoside analog synthesis
N7 carbon substitution for metabolic stability
Metabolic stability and antiviral activity assessment
Focused kinase-targeted library design
Scaffold-derived chemical diversity
Kinase profiling and hit identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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